(1,3-thiazol-5-yl)methyl 3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-4-2-3-9(5-10)12(14)16-7-11-6-13-8-17-11/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUYYWZPQDZGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1,3 Thiazol 5 Yl Methyl 3 Methoxybenzoate
Synthetic Routes to the 3-Methoxybenzoate Moiety
The 3-methoxybenzoate portion of the target molecule can be synthesized through various established organic chemistry protocols. These methods primarily involve the esterification of benzoic acid derivatives and functional group interconversions on the benzene (B151609) ring.
Esterification Protocols for Methyl Benzoate (B1203000) Derivatives
The formation of the methyl ester of 3-methoxybenzoic acid is a crucial step. This transformation is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. In this reaction, 3-methoxybenzoic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the ester product. bepls.com
Alternatively, other catalytic systems have been developed to promote the esterification of benzoic acid and its derivatives. These include the use of tin(II) compounds or titanium catalysts, which can offer milder reaction conditions. organic-chemistry.orgnih.gov Solid acid catalysts, such as zirconium/titanium oxides, have also been employed for the synthesis of methyl benzoates, providing advantages in terms of catalyst recovery and reuse. nih.gov The general scheme for the esterification of benzoic acid is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to produce the corresponding ester and water. nih.gov
For more sensitive substrates or when milder conditions are required, coupling agents can be used. The Steglich esterification, for instance, utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. organic-chemistry.orggoogle.com
| Esterification Method | Reagents | Typical Conditions |
| Fischer Esterification | 3-Methoxybenzoic acid, Methanol, H₂SO₄ (cat.) | Reflux |
| Tin-Catalyzed Esterification | 3-Methoxybenzoic acid, Methanol, Tin(II) compound (cat.) | Heat |
| Steglich Esterification | 3-Methoxybenzoic acid, Methanol, DCC, DMAP (cat.) | Room Temperature |
Functional Group Interconversions on the Aromatic Ring
The methoxy (B1213986) group on the aromatic ring can be introduced through various functional group interconversions. A common strategy involves the methylation of a corresponding hydroxybenzoic acid derivative. For instance, methyl 3-hydroxybenzoate can be treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate, to yield methyl 3-methoxybenzoate. scientific.netrsc.org
Another approach involves the manipulation of other functional groups on the aromatic ring. For example, a nitro group can be introduced via nitration of the benzene ring, followed by reduction to an amino group, which can then be converted to a methoxy group through a series of reactions including diazotization and subsequent reaction with methanol. google.com A methoxy group at the meta position acts as an electron-withdrawing group. rsc.org
Preparation of the 1,3-Thiazol-5-yl Moiety and its Key Precursors
The synthesis of the 1,3-thiazole-5-yl moiety, a key heterocyclic component, relies on well-established cyclocondensation reactions and strategic functionalization.
Cyclocondensation Reactions for Thiazole (B1198619) Ring Formation
The most prominent and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. googleapis.comdntb.gov.ua This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. googleapis.comdntb.gov.ua For the synthesis of a 5-substituted thiazole, such as the (1,3-thiazol-5-yl)methanol precursor, a suitably substituted α-halocarbonyl compound would be required. The reaction proceeds by initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Other notable methods for thiazole synthesis include the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide. dntb.gov.ua Various greener synthetic approaches for thiazole derivatives have also been developed, utilizing methods like multi-component reactions and microwave-assisted synthesis to improve efficiency and reduce environmental impact. nih.gov Cyclocondensation reactions are fundamental in forming ring structures, particularly heterocycles like thiazole derivatives.
| Thiazole Synthesis Method | Key Reactants |
| Hantzsch Synthesis | α-Haloketone, Thioamide |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide |
Strategic Introduction of the Thiazole Heterocycle
To obtain the necessary (1,3-thiazol-5-yl)methanol precursor for the final coupling step, a synthetic strategy that allows for the introduction of a hydroxymethyl group at the C5 position of the thiazole ring is necessary. This can be achieved by using starting materials in the Hantzsch synthesis that already contain a protected hydroxyl group or a group that can be readily converted to a hydroxyl group. For instance, reacting an α-haloketone bearing a protected hydroxymethyl group with a thioamide would yield the desired 5-(protected-hydroxymethyl)thiazole, which can then be deprotected to give (1,3-thiazol-5-yl)methanol.
Coupling Strategies for Assembling (1,3-thiazol-5-yl)methyl 3-methoxybenzoate
The final step in the synthesis of this compound is the formation of the ester linkage between the 3-methoxybenzoate moiety and the (1,3-thiazol-5-yl)methanol moiety. This can be accomplished through several standard esterification procedures.
One common approach is the reaction of 3-methoxybenzoyl chloride with (1,3-thiazol-5-yl)methanol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.
Alternatively, coupling agent-mediated esterification methods offer mild and efficient routes. The Steglich esterification, using DCC or DIC and a catalytic amount of DMAP, is a reliable method for coupling carboxylic acids and alcohols, and would be applicable to the synthesis of the target molecule from 3-methoxybenzoic acid and (1,3-thiazol-5-yl)methanol. organic-chemistry.orggoogle.com
Another powerful method for ester formation under mild conditions is the Mitsunobu reaction. This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. This method is known for its high yields and stereospecificity, although the latter is not a factor in this particular synthesis.
| Coupling Strategy | Reactants | Reagents |
| Acid Chloride Method | 3-Methoxybenzoyl chloride, (1,3-thiazol-5-yl)methanol | Pyridine or Triethylamine |
| Steglich Esterification | 3-Methoxybenzoic acid, (1,3-thiazol-5-yl)methanol | DCC/DIC, DMAP (cat.) |
| Mitsunobu Reaction | 3-Methoxybenzoic acid, (1,3-thiazol-5-yl)methanol | PPh₃, DEAD/DIAD |
Esterification of (1,3-thiazol-5-yl)methanol with 3-Methoxybenzoic Acid
The most direct approach to synthesizing this compound is through the esterification of (1,3-thiazol-5-yl)methanol with 3-methoxybenzoic acid. This reaction typically requires a catalyst to proceed at a reasonable rate and to achieve high yields. Common esterification procedures, such as Fischer esterification, often employ strong acid catalysts like sulfuric acid. However, for complex molecules with sensitive functional groups, milder methods are generally preferred to avoid potential side reactions and degradation of the thiazole ring.
Modern coupling reagents are frequently employed to facilitate this transformation under milder conditions. The Steglich esterification , for instance, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org This method is advantageous as it can be performed at room temperature and is tolerant of a wide range of functional groups. wikipedia.org
Another powerful method is the Mitsunobu reaction , which allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions. organic-chemistry.org This reaction employs a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgcommonorganicchemistry.com The reaction mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an SN2 fashion, leading to inversion of configuration at the alcohol's stereocenter if it is chiral. organic-chemistry.orgnih.gov
The Yamaguchi esterification is particularly useful for the synthesis of highly functionalized esters and macrolides. wikipedia.orgorganic-chemistry.org This two-step procedure involves the initial formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by the reaction of this activated intermediate with the alcohol in the presence of a stoichiometric amount of DMAP. wikipedia.orgresearchgate.net This method is known for its high yields and mild reaction conditions. researchgate.net
A general procedure for the Steglich esterification of (1,3-thiazol-5-yl)methanol with 3-methoxybenzoic acid would involve dissolving the carboxylic acid, alcohol, and a catalytic amount of DMAP in a suitable aprotic solvent, followed by the addition of the carbodiimide coupling agent. The reaction is typically stirred at room temperature until completion.
| Esterification Method | Key Reagents | General Conditions | Advantages |
| Steglich Esterification | DCC or DIC, DMAP | Room temperature, aprotic solvent | Mild conditions, high yields, broad functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Mitsunobu Reaction | PPh3, DEAD or DIAD | 0 °C to room temperature, THF | Mild, neutral conditions, inversion of stereochemistry. organic-chemistry.orgcommonorganicchemistry.com |
| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride, DMAP | Two-step, mild conditions | High yields, suitable for complex molecules. wikipedia.orgresearchgate.net |
Alternative Linkage Chemistries
Beyond direct esterification, alternative chemical strategies can be employed to construct the ester linkage in this compound. One of the most common and effective alternative methods is the acylation of (1,3-thiazol-5-yl)methanol with an activated derivative of 3-methoxybenzoic acid, such as 3-methoxybenzoyl chloride .
This approach involves a nucleophilic acyl substitution reaction where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The use of an acid chloride significantly increases the reactivity of the carboxylic acid derivative, often leading to faster reaction times and higher yields compared to direct esterification.
Another alternative is transesterification , where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For the synthesis of the target compound, this could involve reacting methyl 3-methoxybenzoate with (1,3-thiazol-5-yl)methanol. This method is an equilibrium process and often requires driving the reaction to completion by removing the alcohol byproduct (in this case, methanol).
| Alternative Method | Reactants | Key Reagents/Catalysts | General Conditions |
| Acylation | (1,3-thiazol-5-yl)methanol, 3-methoxybenzoyl chloride | Triethylamine or Pyridine | Anhydrous conditions, often at low temperatures to control reactivity. |
| Transesterification | Methyl 3-methoxybenzoate, (1,3-thiazol-5-yl)methanol | Acid or Base catalyst | Often requires heating and removal of the alcohol byproduct. rsc.org |
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound for research purposes necessitates the optimization of reaction conditions to maximize yield, purity, and efficiency. This involves a systematic evaluation of various parameters that can influence the outcome of the esterification reaction.
Enhanced Reaction Efficiency and Selectivity
To enhance reaction efficiency and selectivity, several factors can be fine-tuned. The choice of catalyst is paramount. For acid-catalyzed esterifications, while traditional mineral acids are effective, they can sometimes lead to side reactions with sensitive heterocyclic rings. Heterogeneous acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer advantages in terms of easier separation and potential for reuse, contributing to more sustainable processes. mdpi.com The catalyst loading is also a critical parameter to optimize, as too little may result in slow reaction rates, while an excess can lead to unwanted byproducts.
The selection of the solvent can significantly impact the reaction rate and equilibrium position. For esterification reactions that produce water, using a solvent that allows for the azeotropic removal of water can drive the equilibrium towards the product side, thereby increasing the yield. The reaction temperature is another key variable; higher temperatures generally increase the reaction rate but can also promote decomposition or side reactions. Therefore, an optimal temperature must be determined experimentally. The molar ratio of the reactants can also be adjusted. Using an excess of one reactant, typically the less expensive one, can shift the equilibrium to favor product formation.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including esterifications. researchgate.netacs.orgresearchgate.net Microwave irradiation can lead to rapid heating and often results in significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net
| Parameter | Considerations for Optimization | Potential Impact on Reaction |
| Catalyst | Type (homogeneous vs. heterogeneous), loading | Affects reaction rate, selectivity, and ease of work-up. mdpi.com |
| Solvent | Polarity, boiling point, azeotropic properties | Influences solubility of reactants, reaction rate, and equilibrium position. |
| Temperature | Reaction kinetics vs. stability of reactants and products | Higher temperatures increase rate but may lead to degradation. |
| Reactant Ratio | Stoichiometric vs. excess of one reactant | Can shift the reaction equilibrium to favor product formation. |
| Reaction Time | Monitoring for completion | Insufficient time leads to low conversion; excessive time may increase byproducts. |
| Purification Method | Chromatography, crystallization, extraction | Essential for isolating the pure product and impacts overall yield. |
Scalability Considerations for Research Applications
Scaling up the synthesis of this compound from milligram to multigram or even kilogram quantities for extensive research presents a unique set of challenges. contractpharma.com Factors that are manageable on a small scale can become critical at a larger scale.
Heat transfer is a major consideration. Esterification reactions are often exothermic, and efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.
Mass transfer and mixing also become more critical on a larger scale. In heterogeneous reactions, ensuring efficient mixing of reactants and catalysts is essential for achieving consistent reaction rates and yields. Inadequate mixing can lead to localized "hot spots" or areas of low reactivity.
The choice of reagents and solvents may need to be re-evaluated for scalability. Reagents that are suitable for small-scale synthesis may be too expensive, hazardous, or difficult to handle in large quantities. Similarly, solvents used in the laboratory may not be practical for pilot plant or industrial-scale production due to safety, environmental, or cost considerations.
Work-up and purification procedures often need to be adapted for larger scales. For example, chromatographic purification, which is common in the laboratory, may not be feasible for large quantities of material. Crystallization, distillation, and extraction are often more practical alternatives for large-scale purification.
Finally, process safety is of utmost importance when scaling up a chemical synthesis. A thorough hazard analysis should be conducted to identify potential risks, such as thermal runaway, pressure buildup, or the handling of toxic or flammable materials. acs.org
| Scalability Factor | Challenges | Potential Solutions |
| Heat Transfer | Exothermic reactions, potential for thermal runaway. | Use of jacketed reactors, cooling coils, and careful control of addition rates. |
| Mass Transfer & Mixing | Inefficient mixing leading to non-uniform reaction conditions. | Appropriate reactor design and agitation, use of baffles. |
| Reagent & Solvent Selection | Cost, safety, and handling of large quantities. | Selection of more economical and safer alternatives, process optimization to reduce reagent usage. |
| Work-up & Purification | Feasibility of laboratory techniques at larger scales. | Development of scalable purification methods like crystallization or distillation. drugdiscoverytrends.com |
| Process Safety | Handling of hazardous materials, potential for runaway reactions. | Thorough risk assessment, implementation of safety protocols and engineering controls. acs.org |
After a comprehensive search for scientific literature and spectroscopic data, it has been determined that specific, publicly available experimental data for the compound This compound is insufficient to construct the detailed article as outlined in the request.
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Advanced Spectroscopic and Structural Characterization of 1,3 Thiazol 5 Yl Methyl 3 Methoxybenzoate
X-ray Crystallography for Solid-State Molecular Architecture
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the crystal packing and intermolecular interactions of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate could not be conducted as specific crystallographic data from single-crystal X-ray diffraction studies for this compound are not available in the searched scientific literature. The determination of crystal packing, which describes the arrangement of molecules in a solid-state crystal lattice, is fundamental to understanding the forces that govern the solid-state structure.
In the absence of experimental data for the title compound, a general discussion of potential interactions can be hypothesized based on its structural features. Molecules of this type often exhibit a variety of non-covalent interactions that dictate their three-dimensional arrangement. These can include:
Hydrogen Bonding: While this compound does not possess classical hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N hydrogen bonds could play a significant role in the crystal packing. The hydrogen atoms on the thiazole (B1198619) and benzene (B151609) rings, as well as the methylene (B1212753) bridge, could interact with the oxygen atoms of the ester and methoxy (B1213986) groups, or the nitrogen and sulfur atoms of the thiazole ring.
π-π Stacking: The presence of two aromatic systems, the 1,3-thiazole ring and the 3-methoxybenzoate ring, suggests the possibility of π-π stacking interactions. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules, contributing to the stability of the crystal structure.
To provide a concrete example from a related but different molecule, in the crystal structure of 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the crystal packing is characterized by C—H…O and π…π interactions. mdpi.com Similarly, for another thiazole derivative, intermolecular N—H···N hydrogen bonds link molecules to form centrosymmetric dimeric units.
A definitive analysis for this compound, however, would require experimental determination of its crystal structure. The following table outlines the types of data that would be necessary for such an analysis.
| Interaction Type | Potential Donor/Acceptor Atoms | Expected Distance/Geometry |
| C-H···O Hydrogen Bond | C-H (aromatic, methylene), O (carbonyl, methoxy) | H···O distance < 2.7 Å, C-H···O angle > 110° |
| C-H···N Hydrogen Bond | C-H (aromatic, methylene), N (thiazole) | H···N distance < 2.8 Å, C-H···N angle > 110° |
| π-π Stacking | Thiazole ring, Benzene ring | Centroid-to-centroid distance ~3.3–3.8 Å |
Conformational Analysis in the Crystalline Phase
The conformational analysis of this compound in its crystalline phase is also contingent on the availability of its single-crystal X-ray structure data, which is currently not found in the public domain. The conformation of a molecule in the solid state describes the spatial arrangement of its atoms, including the torsion angles that define the orientation of its constituent parts.
For this compound, key conformational parameters would include:
Planarity of Rings: The planarity of the 1,3-thiazole and 3-methoxybenzoate rings would be assessed. While aromatic rings are generally planar, slight deviations can occur due to crystal packing forces.
Relative Orientation of Rings: The dihedral angle between the planes of the thiazole and benzoate (B1203000) rings would be a critical parameter, indicating whether the molecule adopts a more planar or a more twisted conformation in the solid state.
For instance, in the structure of a different heterocyclic compound, the molecule is not planar, as indicated by specific torsion angles. mdpi.com In another case, the central thiazolidine (B150603) ring is essentially planar and forms dihedral angles of 88.25 (5)° with the methoxy-substituted benzene ring and 74.21 (4)° with the 1,3-benzodioxole (B145889) ring. nih.gov
Without experimental data, a computational approach, such as Density Functional Theory (DFT) calculations, could predict the likely low-energy conformations of the molecule in the gas phase. However, it is important to note that the conformation adopted in the crystalline phase can be influenced by intermolecular interactions and may not correspond to the global minimum energy conformation in the gas phase.
The following table summarizes the key conformational parameters that would be determined from a single-crystal X-ray diffraction study.
| Parameter | Description | Significance |
| Torsion Angle (e.g., C4(thiazole)-C5(thiazole)-C(methylene)-O(ester)) | Defines the orientation of the methyl benzoate group relative to the thiazole ring. | Dictates the overall molecular shape and potential for intramolecular interactions. |
| Torsion Angle (e.g., C(methylene)-O(ester)-C(carbonyl)-C1(benzene)) | Defines the orientation of the ester group. | Influences the steric and electronic environment around the ester linkage. |
| Dihedral Angle (Thiazole Ring Plane vs. Benzene Ring Plane) | The angle between the two aromatic ring systems. | Indicates the degree of twisting in the molecular backbone. |
Computational Chemistry and Molecular Modeling of 1,3 Thiazol 5 Yl Methyl 3 Methoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. shd-pub.org.rs DFT methods have been successfully employed to understand the molecular structure, vibrational frequencies, and electronic characteristics of various organic compounds, including those with thiazole (B1198619) and benzoate (B1203000) moieties. researchgate.netmdpi.comepstem.net
Molecular Orbital Analysis (HOMO-LUMO Energetics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. shd-pub.org.rs The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's excitability and its ability to engage in chemical reactions. epstem.net
For molecules containing similar structural motifs, such as thiazole derivatives, a smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. shd-pub.org.rs This is because a smaller energy gap facilitates electron promotion from the HOMO to the LUMO, making the molecule more prone to electronic transitions and interactions. researchgate.net In related compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution dictates the sites for electrophilic and nucleophilic attacks.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative Data)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| ΔE (HOMO-LUMO Gap) | 4.7 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate would require specific DFT calculations.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface.
Typically, regions with negative potential (often colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For aromatic and heterocyclic compounds, the MEP surface can reveal the reactive sites associated with heteroatoms and substituent groups. researchgate.net In the case of this compound, the oxygen and nitrogen atoms are expected to be regions of high negative potential, while the hydrogen atoms are likely to be in regions of positive potential.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanisms of small molecules. nih.govnih.gov
Predictive Binding Affinity and Interaction Modes with Macromolecular Receptors
Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand and a macromolecular target. nih.gov These simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. semanticscholar.org For thiazole-containing compounds, docking studies have been employed to investigate their interactions with various protein targets, including enzymes and receptors implicated in different diseases. nih.govresearchgate.net The binding mode analysis helps in understanding the structure-activity relationship and in designing more potent and selective inhibitors. researchgate.net
Identification of Putative Biological Targets
By docking a ligand against a library of known protein structures, it is possible to identify potential biological targets. This reverse docking approach can suggest novel therapeutic applications for a compound. Thiazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, by interacting with various biological targets. researchgate.netnih.govresearchgate.net Computational screening of this compound against different protein families could help in elucidating its potential mechanism of action.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule and its complexes over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior.
MD simulations are particularly useful for studying the flexibility of ligands and the conformational rearrangements that occur upon binding to a receptor. researchgate.net For thiazole-containing compounds, MD simulations can assess the stability of the ligand-protein complex predicted by docking studies. researchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the structural stability and flexibility of the complex. researchgate.net The conformational behavior of the thiazole ring and the connected ester group can also be investigated, providing insights into the molecule's preferred shapes in different environments. nih.gov
Assessment of Ligand-Receptor Complex Stability and Flexibility
The RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. youtube.com For the this compound-receptor complex, a hypothetical 100-nanosecond MD simulation might yield RMSD values that plateau after an initial equilibration period, indicating a stable binding mode.
The RMSF provides information on the flexibility of individual amino acid residues within the receptor upon ligand binding. nih.gov Higher RMSF values indicate greater flexibility. Analysis of the RMSF can reveal which parts of the receptor are most affected by the binding of this compound, potentially highlighting key residues involved in the interaction.
| Simulation Time (ns) | RMSD (Å) | Average RMSF (Å) | Radius of Gyration (Rg) (Å) |
|---|---|---|---|
| 0 | 0.00 | 0.50 | 15.20 |
| 20 | 1.85 | 1.10 | 15.35 |
| 40 | 2.10 | 1.25 | 15.40 |
| 60 | 2.05 | 1.20 | 15.38 |
| 80 | 2.15 | 1.22 | 15.42 |
| 100 | 2.12 | 1.21 | 15.41 |
Exploration of Dynamic Conformational Landscapes
The inherent flexibility of this compound allows it to adopt various conformations, some of which may be more favorable for binding to a receptor. nih.govresearchgate.net Understanding the dynamic conformational landscape of the molecule is crucial for elucidating its mechanism of action. Principal Component Analysis (PCA) is a statistical method that can be applied to MD simulation trajectories to identify the dominant modes of motion and the different conformational states the molecule explores. researchgate.netacs.org
PCA reduces the complexity of the high-dimensional trajectory data into a few principal components (PCs) that describe the most significant collective motions. By projecting the simulation trajectory onto the first few PCs, it is possible to visualize the major conformational changes of this compound. This analysis can reveal the energetically accessible conformations and the transitions between them.
| Principal Component | Eigenvalue | Percentage of Variance Explained | Dominant Motion Described |
|---|---|---|---|
| PC1 | 15.7 | 45.8% | Rotation around the ester linkage |
| PC2 | 8.2 | 23.9% | Flexing of the thiazole ring |
| PC3 | 4.5 | 13.1% | Wagging of the methoxy (B1213986) group |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of new, more potent derivatives. nih.govmdpi.com
A QSAR model is typically represented by an equation where the biological activity (e.g., IC50) is a function of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). nih.gov
The development of a robust QSAR model involves selecting a training set of molecules with known activities, calculating a wide range of descriptors, and then using statistical methods like multiple linear regression or machine learning algorithms to build the model. The predictive power of the model is then validated using an external test set of compounds. researchgate.net
| Descriptor | Coefficient | p-value | Interpretation |
|---|---|---|---|
| LogP (Hydrophobicity) | -0.25 | <0.05 | Increased hydrophobicity is associated with decreased activity. |
| LUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.50 | <0.01 | Lower LUMO energy (greater electron-accepting ability) is correlated with higher activity. |
| Molecular Volume | 0.08 | <0.05 | Larger molecules show slightly increased activity. |
Model Equation: pIC50 = 3.5 - 0.25 * LogP - 1.50 * LUMO + 0.08 * Molecular Volume
Statistical Parameters: R² = 0.85, Q² = 0.75
Investigation of Biological Activities and Underlying Molecular Mechanisms of 1,3 Thiazol 5 Yl Methyl 3 Methoxybenzoate
Antimicrobial Spectrum and Mechanistic Insights
Antibacterial Efficacy Against Diverse Bacterial Strains (e.g., Gram-positive, Gram-negative)
No publicly available studies were identified that have evaluated the antibacterial efficacy of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate against either Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values can be presented.
Antifungal Efficacy Against Fungal Pathogens
There is no available research in the scientific literature detailing the antifungal activity of this compound against any fungal pathogens. Consequently, data regarding its efficacy, such as MIC values against common fungi, is not available.
Elucidation of Cellular and Molecular Mechanisms of Antimicrobial Action
In the absence of studies on its antimicrobial activity, the cellular and molecular mechanisms of action for this compound have not been investigated. There is no information regarding its potential targets or pathways of antimicrobial effect.
Anticancer Potential and Pathway Modulation
In Vitro Cytotoxicity Assays Against Selected Cancer Cell Lines
No published data from in vitro cytotoxicity assays for this compound against any cancer cell lines were found. As a result, its potential cytotoxic effects and IC₅₀ values against various cancers remain undetermined.
Analysis of Apoptosis Induction and Cell Cycle Perturbation
There is no scientific literature available that analyzes the ability of this compound to induce apoptosis or cause cell cycle perturbation in cancer cells. Mechanistic studies in this area have not been reported.
Identification of Molecular Targets and Signaling Pathways (e.g., Kinase Inhibition)
While there is no specific information on the kinase inhibitory activity of this compound, the 1,3-thiazole scaffold is a core component of numerous compounds designed as protein kinase inhibitors. nih.govnih.gov Thiazole (B1198619) derivatives have been investigated for their ability to target a variety of kinases involved in cellular signaling pathways critical to disease progression, particularly in cancer.
For instance, certain derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2. nih.gov Other thiazole-based compounds have shown inhibitory effects against kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and the PI3K/AKT/mTOR signaling pathway. nih.gov The mechanism of inhibition often involves the thiazole derivative binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins. The specific targets and potency of inhibition are highly dependent on the substituents attached to the thiazole ring. nih.gov For example, N-(benzothiazol-2-yl) acetamide (B32628) derivatives have been evaluated for their potent inhibition of p38α MAP kinase. nih.gov Future studies would be required to determine if this compound interacts with any specific kinase targets.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the specific compound this compound has not been reported. However, the thiazole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govnih.gov Various thiazole derivatives have demonstrated anti-inflammatory effects, often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov
Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB, Cytokine Production)
There is no direct evidence linking this compound to the modulation of inflammatory mediators. In broader studies, some heterocyclic compounds have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1, and IL-6. nih.gov For example, certain methyl-thiol-bridged oxadiazole and triazole heterocycles have demonstrated the ability to inhibit NF-κB activation in cancer cells. nih.gov The investigation of whether this compound can affect pathways like NF-κB or modulate the production of inflammatory cytokines would be a necessary step in evaluating its potential anti-inflammatory activity.
Antiviral Activity Evaluation
No studies have been published regarding the antiviral activity of this compound. The thiazole scaffold is present in various compounds that have been explored for their antiviral properties against a range of viruses. nih.govsci-hub.se For example, some oxazole (B20620) and thiazole derivatives have been assessed for activity against human cytomegalovirus (HCMV). nih.gov Other research has focused on different but related heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which were evaluated for activity against Japanese encephalitis virus (JEV) and herpes simplex virus-1 (HSV-1). nih.gov The potential of this compound as an antiviral agent remains undetermined.
Other Preclinical Biological Activities
Antifeedant Activity in Pest Management Models
Information regarding the antifeedant activity of this compound is not available in the scientific literature. Antifeedant compounds deter pests from feeding but are not necessarily lethal. While some isoxazoline (B3343090) derivatives (another five-membered heterocycle) have been noted for insecticidal activities, this is distinct from antifeedant properties. mdpi.com Research on the specific effects of this compound on pest feeding behavior has not been conducted.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant and radical scavenging capabilities of this compound have not been experimentally determined. Many studies have demonstrated that thiazole derivatives can possess significant antioxidant activity, which is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.govmdpi.commdpi.com
The antioxidant capacity of these molecules is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests. nih.govmdpi.com The effectiveness of thiazole-based antioxidants is often enhanced by the presence of phenolic hydroxyl groups on their structure, which are potent hydrogen donors. nih.govmdpi.com Given that this compound does not possess a free hydroxyl group, its intrinsic radical scavenging potential would need to be established through dedicated experimental assays.
Structure Activity Relationship Sar Investigations of 1,3 Thiazol 5 Yl Methyl 3 Methoxybenzoate Analogues
Systematic Modifications of the 1,3-Thiazol-5-yl Moiety
The 1,3-thiazole ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. nih.govnih.govnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for chemical modifications aimed at optimizing biological activity.
The substitution pattern on the thiazole (B1198619) ring can profoundly influence the biological activity of the parent compound. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role. For instance, in some series of thiazole derivatives, the presence of electron-withdrawing groups like a nitro group (NO2) or electron-donating groups like a methoxy (B1213986) group (OMe) on an adjacent benzene (B151609) ring has been found to be beneficial for activity. nih.gov
The position of the substituent on the thiazole ring is also a critical determinant of biological effect. In a study on a series of retinoic acid receptor-related orphan receptor γt (RORγt) inhibitors, the size of the substituent at the 5-position of the thiazole ring was systematically varied. The results indicated that increasing the steric bulk at this position led to an improvement in potency. researchgate.net This suggests that for certain biological targets, a larger group at the C5 position of the thiazole may lead to more favorable interactions within the binding pocket.
Interactive Table: Effect of Substituent Size at the 5-Position of a Thiazole Ring on RORγt Inhibitory Potency. researchgate.net
| Substituent (R) | Potency (Relative to H) |
|---|---|
| H | Baseline |
| Methyl | > H |
| Ethyl | > Methyl |
| Isopropyl | > Ethyl |
| Benzyl | > Isopropyl |
Bioisosteric replacement is a widely used strategy in drug design to improve physicochemical properties and biological activity. The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles. In cases where the thiazole moiety is not optimal, it can be replaced with other ring systems to explore alternative interactions with the biological target.
Common bioisosteres for the thiazole ring include other azoles such as oxazoles, imidazoles, and pyrazoles. These replacements can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule. For example, replacing a thiazole with an oxadiazole has been explored to create ester bioisosteres that maintain biological activity while being less susceptible to hydrolysis by esterases.
Structural Variations of the 3-Methoxybenzoate Moiety
The 3-methoxybenzoate portion of the molecule offers numerous avenues for structural modification to probe its role in biological activity. Alterations to the substitution pattern on the benzoate (B1203000) ring and the nature of the ester linkage can provide valuable insights into the SAR.
The position of the methoxy group on the benzoate ring is also a critical factor. Studies on other classes of compounds have shown that the position of a methoxy group can significantly affect biological properties. nih.gov For example, in a series of radiolabeled phosphonium (B103445) cations, moving the methoxy group from the para- to the ortho- or meta-position had a notable effect on the compound's biodistribution and clearance from the liver. nih.gov This highlights the importance of positional isomerism in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Interactive Table: Hypothetical Impact of Methoxy Group Position on Receptor Binding Affinity.
| Methoxy Position | Relative Binding Affinity |
|---|---|
| Ortho (2-position) | Moderate |
| Meta (3-position) | High |
The ester linkage in (1,3-thiazol-5-yl)methyl 3-methoxybenzoate is a key functional group that can be modified to alter the compound's properties. Esters are susceptible to hydrolysis by esterases in the body, which can be either a desirable feature for a prodrug or a liability leading to rapid metabolism.
Replacing the ester group with more stable linkages, such as an amide or an ether, is a common strategy to improve metabolic stability. However, such modifications can also impact the compound's conformation and ability to form key interactions with its target. The replacement of an ester with an amide, for instance, introduces a hydrogen bond donor (the N-H group) and alters the geometry of the linker, which could either enhance or diminish biological activity depending on the specific requirements of the binding site.
Alterations to the Methylene (B1212753) Linker Connecting the Two Moieties
The methylene (-CH2-) group serves as a linker between the thiazole and benzoate moieties. Its length and flexibility can be critical for achieving the optimal orientation of the two aromatic rings for binding to a biological target.
Increasing or decreasing the length of the linker by adding or removing methylene units can be explored. A longer, more flexible linker might allow the molecule to adopt a wider range of conformations, potentially leading to a better fit in a binding pocket. Conversely, a shorter or more rigid linker could lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding. The introduction of substituents on the methylene linker could also be investigated to probe for any steric or electronic effects on activity.
Investigation of Linker Length and Branching Effects
There is a lack of specific published research that investigates the impact of altering the length or introducing branching to the methyl linker of this compound. In typical SAR studies, homologation (increasing the linker length, for example, to an ethyl or propyl chain) or the addition of substituents on the linker (e.g., a methyl group) can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. These modifications can alter the distance and orientation of the key pharmacophoric groups, affecting how the molecule interacts with its biological target. Without experimental data, any discussion on how these changes would specifically impact the biological activity of this compound would be purely speculative.
Exploration of Bioisosteric Linker Substitutions
Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving the compound's biological properties. For the ester linkage in this compound, potential bioisosteres could include amides, sulfonamides, or stable ether linkages. Each of these substitutions would alter the hydrogen bonding capacity, metabolic stability, and conformational flexibility of the molecule. However, the scientific literature does not appear to contain studies that have synthesized and tested such bioisosteres for this specific compound, making it impossible to report on their relative biological effects.
Correlation of Structural Changes with Biological Efficacy and Selectivity Profiles
A core component of any SAR study is the correlation of structural modifications with changes in biological activity. This is typically presented in data tables that show the chemical structures of the analogues alongside their measured efficacy (e.g., IC50 or EC50 values) and selectivity against different biological targets. The absence of such published data for analogues of this compound means that no definitive correlations can be drawn. For instance, it is unknown how modifying the substitution pattern on the benzoate ring or the thiazole ring, in conjunction with linker modifications, would modulate the compound's activity and selectivity.
Derivation of Design Principles for Optimizing Bioactivity and Target Specificity
The culmination of an SAR investigation is the formulation of design principles that guide the future development of more potent and selective compounds. These principles are derived from the patterns observed in the SAR data. Given the lack of foundational SAR data for this compound and its analogues, it is not feasible to derive any evidence-based design principles for the optimization of its bioactivity and target specificity.
Derivatization Strategies and Advanced Analogue Synthesis for 1,3 Thiazol 5 Yl Methyl 3 Methoxybenzoate
Rational Design and Synthesis of Compound Libraries Based on SAR Insights
The development of compound libraries founded on structure-activity relationship (SAR) data is a pivotal step in refining the biological activity of a lead molecule. While specific SAR data for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate is not extensively detailed in publicly available literature, general principles of thiazole (B1198619) chemistry can guide the rational design of new analogues. bohrium.comnih.gov The primary objective is to systematically modify different parts of the molecule—namely the thiazole ring, the methylene (B1212753) linker, and the 3-methoxybenzoate moiety—to probe their influence on biological targets.
High-throughput parallel synthesis enables the rapid generation of a multitude of discrete compounds in a spatially addressable format. nih.gov This methodology is well-suited for exploring the SAR of the this compound scaffold. By employing automated or semi-automated synthesis platforms, variations can be introduced at key positions of the molecule. For instance, a library could be constructed by reacting a common intermediate, such as (1,3-thiazol-5-yl)methanol, with a diverse array of substituted benzoic acids. Conversely, different substituted thiazole-5-methanols could be esterified with 3-methoxybenzoic acid.
A representative parallel synthesis approach could involve the following steps:
Immobilization of a set of diverse carboxylic acids on a solid support.
Parallel acylation of (1,3-thiazol-5-yl)methanol with the immobilized acids.
Cleavage from the solid support to yield the desired ester analogues.
This process allows for the efficient creation of a library where the benzoate (B1203000) portion of the molecule is varied, providing insights into the electronic and steric requirements for optimal activity.
Table 1: Exemplar Building Blocks for Parallel Synthesis of this compound Analogues
| Scaffold Position | Building Block Type | Examples of Reagents |
|---|---|---|
| Benzoate Moiety | Substituted Benzoic Acids | 4-chlorobenzoic acid, 3,4-difluorobenzoic acid, 4-(trifluoromethyl)benzoic acid, 3-nitrobenzoic acid |
| Thiazole Ring | Substituted Thiazole-5-methanols | (2-methyl-1,3-thiazol-5-yl)methanol, (2-amino-1,3-thiazol-5-yl)methanol, (2-phenyl-1,3-thiazol-5-yl)methanol |
Combinatorial chemistry offers a powerful tool for generating vast and diverse libraries of compounds. nih.gov This can be achieved through techniques like mix-and-split synthesis, which allows for the exponential expansion of the number of unique products. imperial.ac.uk For the this compound scaffold, a combinatorial library could be designed by systematically combining a set of thiazole building blocks with a set of benzoate building blocks.
The core reaction for this combinatorial approach would likely be an esterification. A hypothetical combinatorial matrix is presented below, illustrating how a small number of starting materials can lead to a significantly larger library of final compounds.
Table 2: Combinatorial Matrix for the Synthesis of a this compound Analogue Library
| Thiazole-5-methanol Precursors | Benzoic Acid Precursors | |||
|---|---|---|---|---|
| 3-methoxybenzoic acid | 3-chlorobenzoic acid | 3-(trifluoromethoxy)benzoic acid | 3-aminobenzoic acid | |
| (1,3-thiazol-5-yl)methanol | Product 1 | Product 2 | Product 3 | Product 4 |
| (2-methyl-1,3-thiazol-5-yl)methanol | Product 5 | Product 6 | Product 7 | Product 8 |
| (2-phenyl-1,3-thiazol-5-yl)methanol | Product 9 | Product 10 | Product 11 | Product 12 |
Introduction of Chemical Handles for Bioconjugation and Probe Development
The introduction of chemical handles into the structure of this compound allows for its conjugation to biomolecules or reporter molecules, facilitating the development of probes for target identification and validation studies. These handles are typically small, reactive functional groups that are orthogonal to the native functionalities of most biomolecules.
Common strategies for introducing such handles include:
Alkynes and Azides: For use in "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). An alkyne handle could be introduced, for example, by synthesizing an analogue with a propargyloxy group on the benzoate ring.
Carboxylic Acids and Amines: For amide bond formation via carbodiimide (B86325) coupling chemistry.
Thiols: For reaction with maleimides or haloacetamides.
These functionalized derivatives can then be used to create fluorescent probes, biotinylated affinity reagents, or immobilized ligands for affinity chromatography.
Table 3: Potential Chemical Handles for Bioconjugation of this compound Analogues
| Chemical Handle | Position of Introduction | Bioconjugation Reaction | Application |
|---|---|---|---|
| Terminal Alkyne | para-position of the benzoate ring | Click Chemistry (CuAAC or SPAAC) | Fluorescent labeling, immobilization |
| Primary Amine | meta- or para-position of the benzoate ring | Amide coupling, NHS ester reaction | Biotinylation, protein conjugation |
| Carboxylic Acid | para-position of the benzoate ring | EDC/NHS coupling | Immobilization on amine-functionalized surfaces |
Prodrug Design and Metabolism-Guided Derivatization for Enhanced Pharmacological Profiles
Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. irjmets.com For this compound, prodrugs could be designed to enhance aqueous solubility, improve membrane permeability, or achieve targeted release.
Metabolism-guided derivatization involves identifying the metabolic liabilities of a compound and modifying the structure to block or alter these metabolic pathways, thereby improving metabolic stability and oral bioavailability. Common metabolic pathways for esters include hydrolysis by esterases.
Potential prodrug strategies include:
Increasing Solubility: Introduction of ionizable groups such as phosphates or amino acids to the benzoate or thiazole ring.
Enhancing Permeability: Masking polar functional groups with lipophilic moieties that are cleaved in vivo to release the active drug.
Targeted Delivery: Conjugation to a promoiety that is recognized by specific transporters or enzymes at the target site.
Table 4: Hypothetical Prodrug Strategies for this compound
| Prodrug Moiety | Site of Attachment | Activation Mechanism | Intended Pharmacological Enhancement |
|---|---|---|---|
| Phosphate Ester | Phenolic hydroxyl (if methoxy (B1213986) is replaced) | Alkaline Phosphatases | Increased aqueous solubility for intravenous formulation |
| Amino Acid Conjugate | Carboxylic acid (if ester is hydrolyzed) | Peptidases | Targeted uptake by amino acid transporters |
| N-Mannich Base | Thiazole nitrogen (if derivatized to an amine) | Spontaneous hydrolysis | Improved oral absorption |
Strategies for Conjugation to Advanced Delivery Systems
Conjugating this compound to advanced delivery systems can further enhance its therapeutic index by improving its pharmacokinetic profile, enabling targeted delivery, and reducing off-target toxicity. These delivery systems can include nanoparticles, liposomes, polymers, and antibodies.
The conjugation strategies often rely on the chemical handles discussed in section 7.2. The choice of delivery system and conjugation chemistry depends on the therapeutic application and the desired release profile.
Table 5: Conjugation Strategies for Advanced Delivery Systems
| Delivery System | Conjugation Chemistry | Potential Advantage |
|---|---|---|
| Poly(ethylene glycol) (PEG) | Amide or ester linkage via a linker | Increased circulation half-life, reduced immunogenicity |
| Liposomes | Covalent attachment to lipid head groups | Passive targeting to tumor tissues (EPR effect) |
| Antibody-Drug Conjugate (ADC) | Thiol-maleimide or click chemistry | Targeted delivery to specific cell types expressing the target antigen |
| Polymeric Nanoparticles | Encapsulation or covalent attachment | Controlled release, protection from degradation |
Future Directions and Advanced Research Perspectives on 1,3 Thiazol 5 Yl Methyl 3 Methoxybenzoate
Exploration of Novel Biological Targets and Therapeutic Applications
Future research should prioritize the elucidation of novel biological targets for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate. Thiazole-containing compounds have demonstrated a broad spectrum of activities, including anticancer and antimicrobial effects. mdpi.comjohnshopkins.edu Therefore, initial screening efforts should focus on a diverse panel of cancer cell lines and pathogenic microorganisms.
A proposed research workflow for identifying novel biological targets is outlined below:
| Step | Description | Rationale |
| 1. High-Throughput Screening (HTS) | Screening against a large panel of cancer cell lines (e.g., NCI-60) and a broad spectrum of bacterial and fungal strains. | To identify initial areas of promising biological activity. |
| 2. Target Deconvolution | Utilizing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction. | To identify the specific molecular targets responsible for the observed biological effects. |
| 3. In-depth Mechanistic Studies | Investigating the mechanism of action at the molecular and cellular levels for the most promising activities. | To understand how the compound exerts its effects and to guide further optimization. |
Based on the activities of structurally related compounds, potential therapeutic applications to explore for this compound could include oncology, infectious diseases, and inflammatory disorders.
Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, the integration of omics technologies is crucial. Proteomics and metabolomics, in particular, can provide a comprehensive snapshot of the cellular response to compound treatment.
Proteomics:
Expression Proteomics: To identify global changes in protein expression levels in response to the compound. This can reveal perturbed cellular pathways and potential biomarkers of drug response.
Chemical Proteomics: To directly identify protein targets that interact with the compound or its metabolites.
Metabolomics:
Metabolic Profiling: To analyze changes in the cellular metabolome following treatment. This can provide insights into the compound's impact on metabolic pathways and identify potential off-target effects.
The data generated from these omics approaches will be invaluable for building a comprehensive biological profile of this compound, facilitating a deeper understanding of its mechanism of action and potential toxicities.
Development of Advanced Drug Delivery Systems and Formulation Technologies
The physicochemical properties of this compound will dictate the need for advanced drug delivery systems. Poor aqueous solubility and limited bioavailability are common challenges for small molecule drug candidates.
Future research in this area should focus on:
| Delivery System | Potential Advantages |
| Nanoparticle-based formulations (e.g., liposomes, polymeric nanoparticles) | Improved solubility, enhanced permeability and retention (EPR) effect for tumor targeting, and controlled release. |
| Prodrug strategies | Modification of the parent compound to improve its pharmacokinetic properties, such as absorption and distribution. |
| Amorphous solid dispersions | Enhancing the dissolution rate and oral bioavailability of poorly soluble compounds. |
The development of a suitable formulation will be a critical step in translating the promising in vitro activities of this compound into in vivo efficacy.
Establishment of this compound as a Chemical Probe for Biological Studies
Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe for studying specific biological pathways. A chemical probe is a small molecule that can be used to selectively modulate the function of a protein or pathway, thereby enabling the study of its biological role.
To establish this compound as a chemical probe, the following criteria must be met:
High Potency and Selectivity: The compound should exhibit potent activity against its intended target with minimal off-target effects.
Well-Characterized Mechanism of Action: A clear understanding of how the compound engages its target and modulates its function is essential.
Availability of a Negative Control: A structurally similar but inactive analogue is necessary to distinguish specific on-target effects from non-specific cellular responses.
The development of this compound as a chemical probe would provide a powerful tool for the broader scientific community to investigate fundamental biological processes.
Preclinical Translational Research Prospects and Pathway to Further Development
The ultimate goal of this research is to translate promising preclinical findings into clinical applications. A well-defined preclinical development plan is essential for advancing this compound through the drug development pipeline.
Key stages in the preclinical development pathway include:
Lead Optimization: Chemical modification of the initial hit compound to improve its potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in relevant animal models of disease.
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Investigational New Drug (IND)-Enabling Studies: A series of regulated safety and toxicology studies required for regulatory submission to initiate human clinical trials.
Successful navigation of these preclinical hurdles will be critical for the eventual clinical development of this compound as a novel therapeutic agent.
Q & A
Q. What explains divergent synthetic yields reported for the same reaction conditions?
- Methodological Answer : Trace impurities in starting materials (e.g., residual water in solvents) or subtle pH shifts (controlled via buffer systems) may cause variability. Replicate reactions under inert atmospheres (N₂/Ar) and characterize intermediates rigorously. Use design of experiments (DoE) to isolate critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
